molecular formula C16H21BF2O4 B14044473 Ethyl 2,2-difluoro-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Ethyl 2,2-difluoro-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Cat. No.: B14044473
M. Wt: 326.1 g/mol
InChI Key: BAXDHISULBQLQD-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a chemical compound with the molecular formula C16H21BF2O4. It is known for its unique structure, which includes a boronic ester group and a difluoroacetate moiety. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with ethyl 2,2-difluoro-2-(3-bromophenyl)acetate. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2,2-difluoro-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate involves its reactivity as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetallation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Properties

Molecular Formula

C16H21BF2O4

Molecular Weight

326.1 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C16H21BF2O4/c1-6-21-13(20)16(18,19)11-8-7-9-12(10-11)17-22-14(2,3)15(4,5)23-17/h7-10H,6H2,1-5H3

InChI Key

BAXDHISULBQLQD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C(=O)OCC)(F)F

Origin of Product

United States

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